Formaldehyde, seleno-
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Overview
Description
It is a simple structure with a selenium atom double-bonded to a carbon atom, which is also bonded to two hydrogen atoms
Preparation Methods
Methaneselenal can be synthesized through several methods. One common approach involves the reaction of selenium with methylene compounds under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Methaneselenal undergoes various chemical reactions, including:
Oxidation: Methaneselenal can be oxidized to form methaneseleninic acid under specific conditions.
Reduction: It can be reduced to methaneselenol using reducing agents like lithium aluminum hydride.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methaneselenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Methaneselenal derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of methaneselenal and its derivatives in treating various diseases.
Industry: Methaneselenal is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which methaneselenal exerts its effects involves its interaction with various molecular targets. In biological systems, methaneselenal can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The pathways involved include the activation of reactive oxygen species and the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Methaneselenal is unique compared to other similar compounds such as methaneselenol, methanethiol, and methanol. While methaneselenol (CH₃SeH) is a selenol with a single selenium-hydrogen bond, methaneselenal has a double bond between selenium and carbon, giving it distinct chemical properties . Methanethiol (CH₃SH) and methanol (CH₃OH) are sulfur and oxygen analogs, respectively, and differ significantly in their reactivity and applications .
Properties
CAS No. |
6596-50-5 |
---|---|
Molecular Formula |
CH2Se |
Molecular Weight |
93.00 g/mol |
IUPAC Name |
methaneselone |
InChI |
InChI=1S/CH2Se/c1-2/h1H2 |
InChI Key |
QKWLEZCBHBKUDK-UHFFFAOYSA-N |
Canonical SMILES |
C=[Se] |
Origin of Product |
United States |
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